Journal Name:Journal of Plant Interactions
Journal ISSN:1742-9145
IF:4.029
Journal Website:http://www.tandfonline.com/toc/tjpi20/current
Year of Origin:2005
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:59
Publishing Cycle:
OA or Not:Yes
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-16 , DOI:
10.1002/kin.21654
Carbon steel suffers from serious corrosion in NaCl solution, the development of effective inhibitor has become a hot issue. The corrosion inhibition performance of sodium lauryl ether sulfate (AES) and lauryl betaine (BS-12) and the mixture of the two inhibitors were studied using electrochemical and weight-loss methods. Results showed the corrosion inhibition efficiency order is AES + BS-12 > BS-12 > AES, the inhibition efficiency of the inhibitor increases with the increasing of concentration and the maximum inhibition efficiency is 95.9% in the solution with 200 mg L−1 AES + BS-12. Inhibitor can adsorb on Q235 surface through physical and chemical interactions and the adsorption obeys Langmuir isotherm. The migration of the corrosive ions to the metal is hindered and the metal is protected.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-14 , DOI:
10.1002/kin.21653
Based on an analytical full-dimensional potential energy surface (PES), named PES-2022, fitted to high-level ab initio calculations previously developed by our group and specifically developed to describe this polyatomic reactive process, an exhaustive kinetics analysis was performed in the temperature range 50–2000 K, that is, interstellar, atmospheric and combustion conditions. Using the competitive canonical unified theory with multidimensional tunneling corrections of small curvature, CCUS/SCT, and low- and high-pressure limit (LPL and HPL) models, in this wide temperature range we found that the overall rate constants increase with temperature at T > 300 K and T 300 K, with a turnover temperature of ∼260 K, in agreement with previous theoretical estimations. Three kinetics isotope effects (KIEs), 13CH3OH, CH318OH, and CD3OH, were theoretically studied, reproducing the experimental evidence. The kinetics analysis in the present paper together with the dynamics study previously reported showed the capacity of the PES-2022 to understand this important chemical process.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-06 , DOI:
10.1002/kin.21645
The reaction HO + SO → H + SO2 (Rt) and its reverse (R-t) play an important role in environment and the combustion of sulfur-containing fuels. However, their kinetics is of high uncertainty as its reaction profile is complicated with multiple deep complexes and channels. In this work, the kinetics and mechanisms of Rt and R-t are studied comprehensively based on a newly developed full-dimensional accurate potential energy surface (PES) with the aid of machine learning. This highly accurate PES is interfaced with the software Gaussian. Then reliable information, including the energy, structures, and vibrational frequencies of the stationary points, as well as the minimum energy path and variational analysis can be efficiently determined. The variational transition state theory (VTST) and Rice−Ramsperger−Kassel−Marcus (RRKM) theory are employed to obtain the rate coefficients of each elementary reaction. The temperature- and pressure-dependent rate coefficients of Rt are derived by the RRKM-based master equation with hindered rotor and free rotor model considered. In addition, the effect of isotope substitution for the hydrogen is investigated on the reaction kinetics. Meanwhile, the quasi-classical trajectory (QCT) calculation is performed on the PES-2020 to obtain the temperature-dependent reaction kinetics.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-07-25 , DOI:
10.1002/kin.21678
The oxidation of n-butane at elevated pressures has been investigated by experiments in a laminar flow reactor at 100 bar and temperatures of 450–900 K. The onset temperature for reaction increased from 550 K under oxidizing conditions (Φ = 0.02) to 625 K under reducing conditions (Φ = 13). NTC behavior was observed at 600–650 K (Φ = 0.02) and 625–675 K (Φ = 1.0). A detailed chemical kinetic model for the oxidation of n-butane was established. The present model and those suggested in literature were evaluated against the present experimental results and literature data at elevated pressures. None of the tested models could accurately reproduce the NTC behavior of n-butane under stoichiometric conditions of the present study, but all evaluated models could reproduce experimental data from literature with different levels of accuracy.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-03 , DOI:
10.1002/kin.21637
The open-source statistical mechanics software described here, Arkane–Automated Reaction Kinetics and Network Exploration–facilitates computations of thermodynamic properties of chemical species, high-pressure limit reaction rate coefficients, and pressure-dependent rate coefficient over multi-well molecular potential energy surfaces (PES) including the effects of collisional energy transfer on phenomenological kinetics. Arkane can use estimates to fill in information for molecules or reactions where quantum chemistry information is missing. The software solves the internal energy master equation for complex unimolecular reaction systems. Inputs to the software include converged electronic structure computations performed by the user using a variety of supported software packages (Gaussian, Molpro, Orca, TeraChem, Q-Chem, Psi4). The software outputs high-pressure limit rate coefficients and pressure-dependent phenomenological rate coefficients, as well as computed thermodynamic properties (enthalpy, entropy, and constant pressure heat capacity) with added energy corrections. Some of the key features of Arkane include treatment of 1D, 2D or ND hindered internal rotation modes, treatment of free internal rotation modes, quantum tunneling effect consideration, transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) rate coefficient computations, master equation solution with four implemented methods, inverse-Laplace transform of high-pressure limit rate coefficients into the energy domain, energy corrections based on bond-additivity or isodesmic reactions, automated and efficient PES exploration, and PES sensitivity analysis. The present work describes the design of Arkane, how it should be used, and refers to the theory that it employs. Arkane is distributed via the RMG-Py software suite (https://github.com/ReactionMechanismGenerator/RMG-Py).
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-07 , DOI:
10.1002/kin.21611
Kinetic investigation of the degradation of Erythrosine B (EB) by H2O2 and copper-iron bimetallic nanoparticles was carried out spectrophotometrically. The degradation was carried out under the condition of sonication at 40°C. The co-precipitation method was used for the fabrication of CuO/Fe2O3 (Cu-Fe) in an alkaline solution and characterized by SEM, XRD, FTIR, TEM, EDS, and BET methods. In the absence of the Cu-Fe, no degradation of EB by H2O2 was observed. The presence of Cu-Fe resulted into the degradation of EB by H2O2. The kinetics of the degradation was studied under the conditions of variation of the amount of nanoparticles and at different concentrations of EB, H2O2, H+, surfactants (sodium dodecyl sulphate; SDS and cetyltrimethylammonium bromide; CTABr). The rate of reaction depends on the amount of Cu-Fe and [H2O2]. The rate constant values gave the peaked like curve (with maximum value at pH 3) at different pH. The dye degradation decreased with the increase in presence of (SDS) and (CTABr).
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-25 , DOI:
10.1002/kin.21656
Adsorption studies of decolorization of Acid blue dye by using novel adsorbents of preformed flocs of Aluminum Sulphate, Ferric Chloride, and Ferrous Sulphate were carried out through non-flow batch sorption studies. The influence of pH, equilibrium contact time, and floc dose on color removal was studied. Kinetic and equilibrium studies were carried out to know the efficacy of adsorbents in the decolorization of an aqueous solution of C.I. Acid blue 113 dye. In order to probe into the mechanism involved in the decolorization of dye solution, FTIR and SEM studies were conducted. The Langmuir isotherm was well fitted to the equilibrium data implying that there is monolayer formation in the process of sorption. Kinetic data fitted well to pseudo second order which states that chemisorption is the rate limiting step in the adsorption process. The adsorption capacity of preformed flocs of aluminum sulphate, ferric chloride, and ferrous sulphate were found to be 450 mg/g, 500 mg/g, and 125 mg/g. FTIR and SEM studies shows that there is adsorbent-dye complex formation in the adsorption process of decolorization of Acid dye with preformed flocs.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-13 , DOI:
10.1002/kin.21647
The hydrolysis reactions of crystal violet (CV) and p-nitrophenyl acetate (PNPA) by sodium hydroxide in cetyltrimethylammonium bromide (CTAB) micellar solution were studied in this work. Combined with the Boltzmann probability of ionic species in an electrostatic potential field, a model with a numerical scheme was developed based on the nonlinear Poisson−Boltzmann equation in the micelle-cell consisting of the reactants and the surfactant. The numerical solution gives the ionic species distribution in the micelle phase and the radius of the micelle-phase. The dielectric constant of the micelle-phase varies in the range of 39.8−54.4. The second-order reaction rate constants in the micelle-phase were determined using the electrostatic and dipolar free energy models. For the basic hydrolysis of CV and PNPA, the overall second-order rate constants are three to five times and 1.4 times greater than the corresponding values in water, respectively. The rate enhancement occurs due to the distribution of the reactive ionic species in the cell region and the enhancement of the Coulombic and dipolar interactions among the ionic and polar reactants.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-09-25 , DOI:
10.1002/kin.21610
The kinetics of Cu(II) adsorption on calcium alginate (AL) beads was elucidated using reaction-based and diffusion models. In the present work, the fractal psuedo first-order kinetic model has been used in combination with the Vermeulen diffusion model. The Cu(II) adsorption parameters were optimized by batch adsorption studies. The AL beads were characterized using field emission scanning electron microscope (FESEM), energy-dispersive X-ray (EDAX), and Brunauer-Emmett-Teller (BET) surface area analysis. BET studies indicated beads to be mesoporous. The combined studies using fractal reaction and diffusion models helped to trace the path of mass transport of the Cu(II) ions from the bulk of the solution onto the surface of the bead and into the porous mass of the beads. The use of the fractal approach enabled us to determine the heterogeneity of the bead surface and hence gave a better insight into the understanding of the sorption phenomenon. The adsorption rate constants calculated using the equations for the “Fractal” and “Classical” adsorption kinetic models were drastically different, thus pointing toward the explicit need to model the data using diffusion kinetic models attributing to surface heterogeneity. Such combined studies may result in a better understanding of the adsorption of Cu(II) on the AL beads.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-24 , DOI:
10.1002/kin.21655
Adsorption and surface ionization (SI) of morphine molecules С17Н19NО3 with (m/z 285) on the surface of oxidized molybdenum was studied by voltage modulation method (VMM) with a high-vacuum mass spectrometric setup using a “black chamber” with all walls cooled with liquid nitrogen. The SI mass spectra and temperature dependences of ion current of C9H7N+CH3 radical with m/z 144 were obtained by ionization of morphine molecules on the surface of oxidized molybdenum by using stationary SI method. They correspond to the previous results obtained by ionization of the same molecules on the surface of oxidized tungsten. The new peaks in the mass spectra can be explained by the catalytic properties of molybdenum. The sublimation heat and SI coefficient of C9H7NCH3 radicals with m/z 144 was determined. The rate constants K+ and activation energy E+ for radical ions C9H7N+CH3 with m/z 144 were determined in the adsorption of morphine molecules. For the first time the rate constants K0 and activation energies of thermal desorption Е° for radicals C9H7N+CH3 with m/z 144 during adsorption of morphine molecules were determined on the surface of oxidized molybdenum with a break of (C − C1)β bonds with the formation of ionized radicals by SI. The dependences LnΔ(ti) = f(t) obtained by the VMM for all temperatures of experiments were well approximated by straight lines and made it possible, from the slope of the graphs, to calculate the average lifetimes
τ
¯
i
${\bar \tau _i}$
due to the processes of dissociative SI of morphine molecules on the surface. The ionization potential of this radical was estimated. It was found that the heats of desorption weakly depend on the nature of the surface itself, therefore, in theoretical energy calculations, the Lenard-Johnson model can be used.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | PLANT SCIENCES 植物科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.00 | 21 | Science Citation Index Expanded | Not |
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